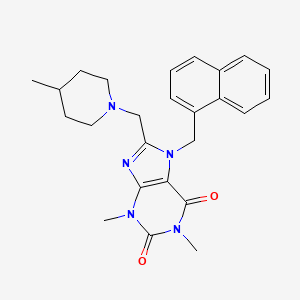
1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H29N5O2 and its molecular weight is 431.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3-Dimethyl-8-((4-methylpiperidin-1-yl)methyl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that exhibits a complex structure characterized by various functional groups. This compound is of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of neurology and oncology.
Chemical Structure and Properties
The molecular formula for this compound is C23H29N5O2, and it has a molecular weight of approximately 407.518 g/mol. The structure includes a purine core with substituents that may enhance its biological activity compared to other purines.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N5O2 |
| Molecular Weight | 407.518 g/mol |
| Chemical Class | Purine Derivative |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperidine moiety may enhance its ability to penetrate biological membranes, thereby increasing its efficacy in modulating cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific phospholipases, which are critical in lipid metabolism and signaling pathways.
- Receptor Binding : It has potential interactions with neurotransmitter receptors, which could lead to neuroprotective effects.
Case Studies and Research Findings
- Anti-Tubercular Activity : In studies focusing on anti-tubercular agents, derivatives similar to this compound have shown significant activity against Mycobacterium tuberculosis. For instance, compounds with structural similarities exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating strong inhibitory effects on bacterial growth .
- Neuroprotective Properties : Research has suggested that compounds with piperidine substitutions can exhibit neuroprotective properties. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis .
- Cytotoxicity Assessments : Evaluations on human embryonic kidney (HEK-293) cells indicated that certain derivatives of this compound are non-toxic at therapeutic concentrations, making them suitable candidates for further development in drug formulation .
Comparative Analysis
The following table summarizes the biological activities of similar compounds within the purine class:
| Compound Name | Biological Activity | IC50/IC90 Values |
|---|---|---|
| 1,3-Dimethylxanthine | Stimulant effects | N/A |
| 8-(4-Methylpiperidin-1-yl)adenosine | Neuroprotective | N/A |
| 7-Methylxanthine | Mild stimulant | N/A |
| This compound | Potential anti-tubercular and neuroprotective effects | IC90 < 4 μM (similar compounds) |
属性
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-17-11-13-29(14-12-17)16-21-26-23-22(24(31)28(3)25(32)27(23)2)30(21)15-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,17H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRPPZGCRITSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













